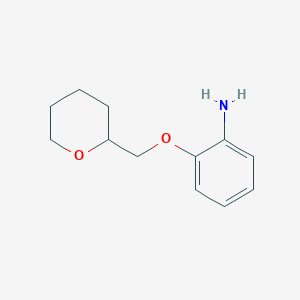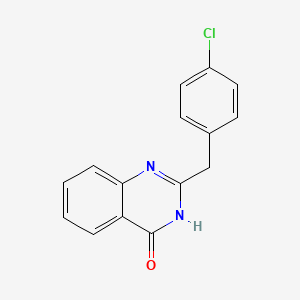
2-(4-chlorobenzyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-chlorobenzyl)-4(3H)-quinazolinone” is a compound that belongs to the class of organic compounds known as quinazolinones . Quinazolinones are compounds containing a quinazolinone moiety, which is a bicyclic heterocycle made up of two benzene rings fused to a ring of nitrogen and an oxygen .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a quinazolinone core with a 4-chlorobenzyl substituent at the 2-position . The presence of the chlorine atom on the benzyl group could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the carbonyl group . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Quinazolinones are generally stable compounds . The presence of the chlorine atom could potentially increase the lipophilicity of the compound .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “2-(4-chlorobenzyl)-4(3H)-quinazolinone” could include further studies on its synthesis, properties, and potential biological activity. Quinazolinones are a class of compounds with diverse biological activities, and there is ongoing interest in developing new quinazolinone-based drugs .
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-11-7-5-10(6-8-11)9-14-17-13-4-2-1-3-12(13)15(19)18-14/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFVMHOEKLREPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2619579.png)
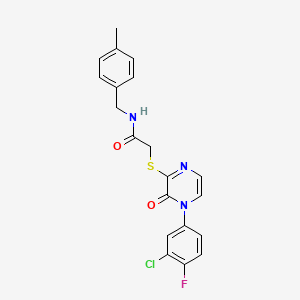


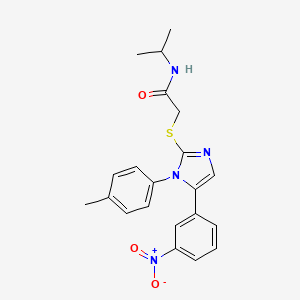
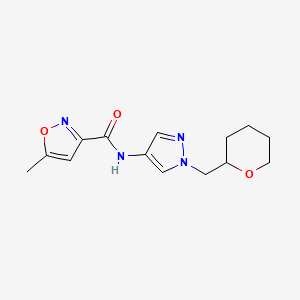
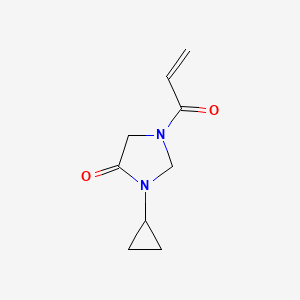
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2619591.png)
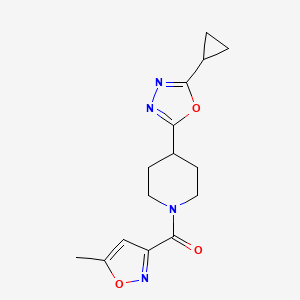
![Isoxazol-5-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2619593.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2619595.png)

![4-benzoyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2619600.png)
